lithium(1+) 5-tert-butylthiophene-3-sulfinate
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Overview
Description
Lithium(1+) 5-tert-butylthiophene-3-sulfinate is a chemical compound with the molecular formula C10H13LiO2S2. This compound is part of the organosulfur family and contains a lithium cation paired with a 5-tert-butylthiophene-3-sulfinate anion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 5-tert-butylthiophene-3-sulfinate typically involves the reaction of 5-tert-butylthiophene-3-sulfinic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) under an inert atmosphere to prevent oxidation. The reaction conditions often include moderate temperatures and controlled addition of reagents to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow reactors and automated systems may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 5-tert-butylthiophene-3-sulfinate can undergo various chemical reactions, including:
Oxidation: The sulfinate group can be oxidized to form sulfonates.
Reduction: The compound can be reduced to form thiols.
Substitution: The sulfinate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfonates
Reduction: Thiols
Substitution: Sulfonamides or sulfonate esters
Scientific Research Applications
Lithium(1+) 5-tert-butylthiophene-3-sulfinate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: Investigated for its potential role in biological systems and as a probe for studying sulfur metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of lithium(1+) 5-tert-butylthiophene-3-sulfinate involves its interaction with various molecular targets. The sulfinate group can act as a nucleophile, participating in reactions with electrophiles. The lithium cation can stabilize the anionic form of the compound, enhancing its reactivity. The compound may also interact with enzymes and proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Sodium 5-tert-butylthiophene-3-sulfinate
- Potassium 5-tert-butylthiophene-3-sulfinate
- Lithium 5-methylthiophene-3-sulfinate
Uniqueness
Lithium(1+) 5-tert-butylthiophene-3-sulfinate is unique due to the presence of the lithium cation, which imparts distinct reactivity and stability compared to its sodium and potassium counterparts. The tert-butyl group also provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions .
Properties
CAS No. |
2703781-00-2 |
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Molecular Formula |
C8H11LiO2S2 |
Molecular Weight |
210.2 |
Purity |
95 |
Origin of Product |
United States |
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